![molecular formula C14H11F3N6O4 B2358712 (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide CAS No. 477870-87-4](/img/structure/B2358712.png)
(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide is a chemical compound with the CAS Number: 477870-87-4 . It has a molecular weight of 384.27 . The IUPAC name for this compound is (2E)-2-cyano-2-[(2-nitrophenyl)hydrazono]-N’-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]ethanohydrazide .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11F3N6O4/c1-8(6-12(24)14(15,16)17)19-22-13(25)10(7-18)21-20-9-4-2-3-5-11(9)23(26)27/h2-6,19-20H,1H3,(H,22,25)/b8-6?,21-10+ . This code provides a unique identifier for the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current search results.Applications De Recherche Scientifique
Synthesis and Structural Aspects
The compound has been utilized in the synthesis of benzannulated N-heterocyclic carbene ligands, a process involving the reaction of 2-nitrophenyl isocyanide with metal complexes, leading to intramolecular nucleophilic attacks and the formation of various complexes. This synthesis pathway is significant in organometallic chemistry and ligand development (Hahn et al., 2004).
The compound's derivatives have been involved in the synthesis of indoloquinolones and triazoloindoloquinolines, which are crucial in medicinal chemistry for their potential biological activities (Mulwad & Lohar, 2003).
It plays a role in the study of structural aspects of α-dihydrazones. These compounds are analyzed for their unusual synthetic routes and crystal stability, which are important in the field of crystallography and materials science (Bustos et al., 2015).
Chemical Reactions and Catalysis
The compound's derivatives are used in the synthesis of pyrazoles and hydrazones, acting as stable intermediates. This is crucial in developing various chemical reactions and synthesis pathways (Zelenin et al., 2002).
It is involved in the synthesis of aryl alkanehydrazonates and their thio analogs, leading to the production of derivatives of 4H-1,3,4-benzoxadiazines and benzothiadiazines. These compounds have applications in the field of organic synthesis and material science (Shawali & Hassaneen, 1977).
Biological and Pharmaceutical Applications
The compound's derivatives are studied for antimicrobial activity, especially in the development of novel thiosemicarbazone compounds and their metal complexes. These studies are crucial in discovering new antimicrobial agents and understanding their mechanisms (AlJahdali, 2013).
Research has been conducted on the synthesis and anti-tumor evaluation of hydrazide and hydrazide-hydrazone derivatives. This includes exploring their potential as antitumor agents, contributing significantly to cancer research and therapy (Wardakhan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(5,5,5-trifluoro-4-oxopentan-2-ylidene)hydrazinyl]ethanimidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O4/c1-8(6-12(24)14(15,16)17)19-22-13(25)10(7-18)21-20-9-4-2-3-5-11(9)23(26)27/h2-5,20H,6H2,1H3,(H,22,25)/b19-8+,21-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYZPQGQGLBCS-BYADOWTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
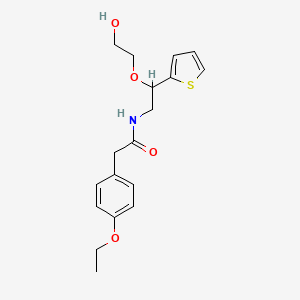
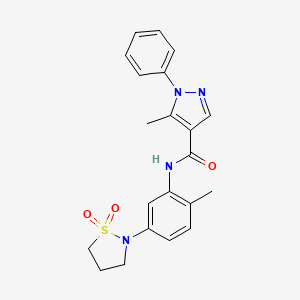
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)
![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)
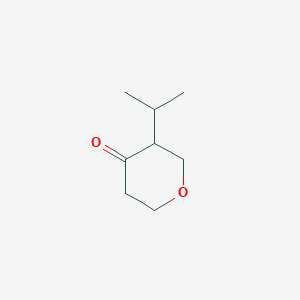
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)
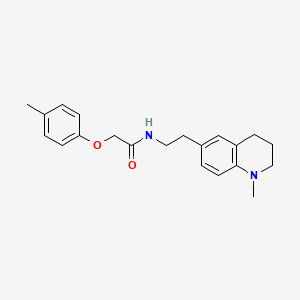
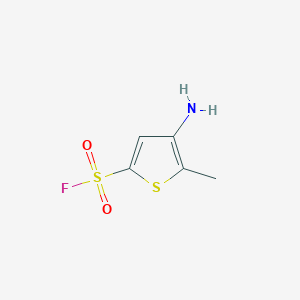
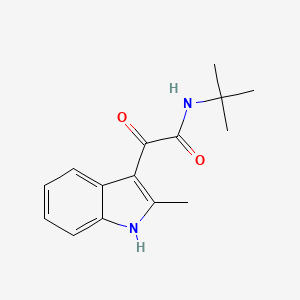
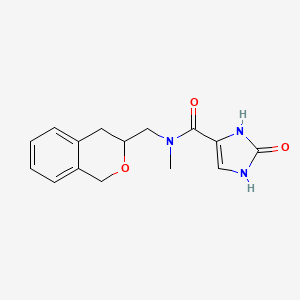
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)
![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)
